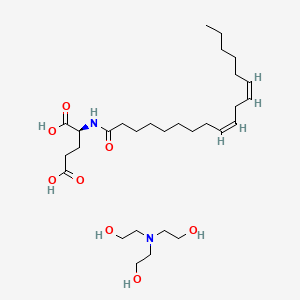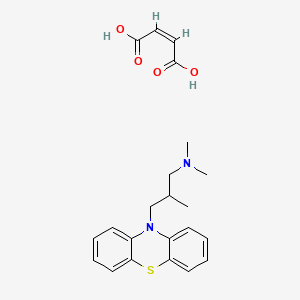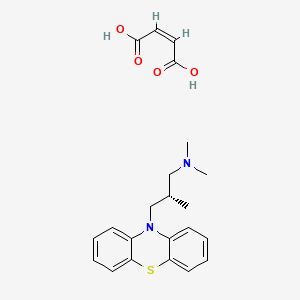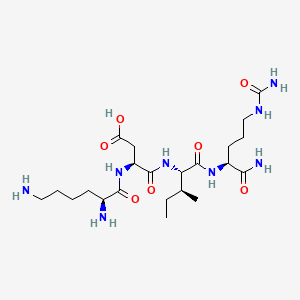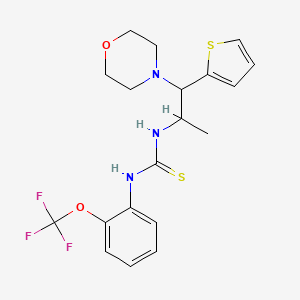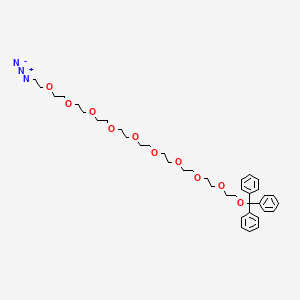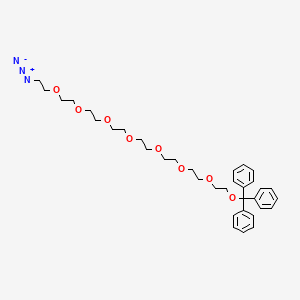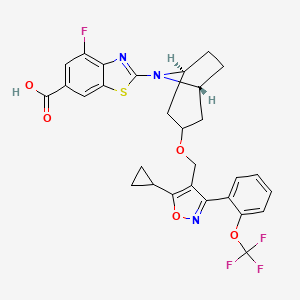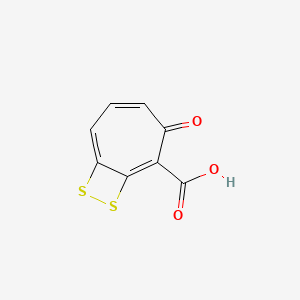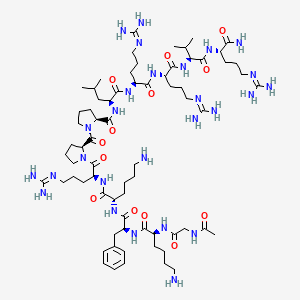
UCM 724
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCM 724 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Urban Environmental Issues and Heat Island Simulations
- The Urban Canopy Model (UCM) was integrated with the Weather Research and Forecasting (WRF) model to study urban environmental issues, particularly Urban Heat Islands in Guangzhou, China. This research used land-use data extracted from remote sensing to improve the model's accuracy (Chen, Zhao, & Mochida, 2016).
2. Inter-Organizational Health Information Systems
- Use Case Maps (UCM) were evaluated as a technique for Requirements Engineering in developing information systems for spatial analyses in public health settings. This involved participatory action research and consensus building using the Delphi technique (Ölvingson, Hallberg, Timpka, & Lindqvist, 2002).
3. University Campus Microgrid
- A model for a university campus microgrid (UCM) was proposed to address the operational and control aspects of microgrids, focusing on optimizing operation costs and integrating different energy resources (Dagdougui, Dessaint, Gagnon, & Al-haddad, 2016).
4. Modeling and Visualization Techniques
- UCM (Use Case Map) as a modeling language was used for bridging requirements and high-level design artifacts in system analysis, particularly for creating UML (Unified Modeling Language) sequence diagrams (Khan & Mahmood, 2016).
5. Generation of Homogeneous Specimens for DEM Studies
- A technique named Multi-layer with Undercompaction Method (UCM) was developed to create homogeneous specimens for Discrete Element Method (DEM) studies (Jiang, Konrad, & Leroueil, 2003).
6. Development of UV-Curable Materials for Optical Communications
- Research on UV-curable material (UCM) development focused on optimizing properties like refractive index and adhesion strength for use in high-performance optical components (Kim, Kim, Cho, & Hong, 2003).
7. Liquid-Based Cytology in Molecular Research
- Effectiveness of UCM and PreservCyt liquid media in molecular analysis using exfoliated oral cells was evaluated, with a focus on DNA isolation and analysis (Filho, Gonçalves, Martinho, Schmitt, & Reis, 2009).
8. Bibliometric Study of University College of Medical Science
- A bibliometric analysis of the research output of University College of Medical Science (UCMS) in medical and health sciences was conducted (Meera & Sahu, 2014).
9. Urban Canopy Model Applications in Climate Prediction
- UCMs were used as tools for predicting urban climate, particularly for outdoor thermal comfort and building energy consumption (Bueno, Hidalgo, Pigeon, Norford, & Masson, 2013).
10. Surface Strengthening and Grain Refinement of Materials
- Ultrasonic cavitation modification (UCM) was explored for surface strengthening and grain refinement of AZ31B magnesium alloy (Ye, Zhu, He, Song, & Hu, 2020).
Eigenschaften
CAS-Nummer |
1032821-57-0 |
|---|---|
Produktname |
UCM 724 |
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.37 |
IUPAC-Name |
1-((8-methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-yl)methyl)urea |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-7-6-14-8-12-4-2-3-5-13(12)9-15(17(14)10-16)11-20-18(19)21/h2-7,10,15H,8-9,11H2,1H3,(H3,19,20,21) |
InChI-Schlüssel |
DIXNMQKCFFPTKU-UHFFFAOYSA-N |
SMILES |
O=C(N)NCC1C2=CC(OC)=CC=C2CC3=CC=CC=C3C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCM 724, UCM-724, UCM724 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



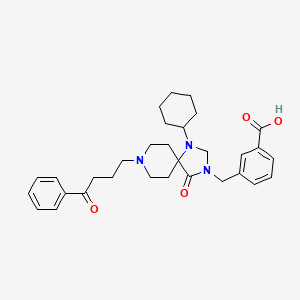
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
